Product packaging for Cholesteryl heptadecanoate(Cat. No.:CAS No. 24365-37-5)

Cholesteryl heptadecanoate

Cat. No.: B163170
CAS No.: 24365-37-5
M. Wt: 639.1 g/mol
InChI Key: PPQNZVDOBYGOLY-BFGJSWSOSA-N
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Description

Cholesteryl heptadecanoate is a cholesterol ester obtained by the formal condensation of cholesterol with margaric acid. It has a role as a mouse metabolite. It is functionally related to a heptadecanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H78O2 B163170 Cholesteryl heptadecanoate CAS No. 24365-37-5

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNZVDOBYGOLY-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555538
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24365-37-5
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Synthesis and Enzymatic Pathways of Cholesteryl Margarate

Cholesteryl margarate (B1228982), like other cholesteryl esters, is synthesized through the action of two principal enzymes that catalyze the esterification of cholesterol with a fatty acid. The specific enzyme involved depends on the physiological location of the synthesis. Cholesteryl esters serve as a storage and transport form of cholesterol. lipotype.com The formation of cholesteryl margarate specifically requires the availability of margaric acid (17:0), a saturated fatty acid, as the acyl donor.

The primary enzymatic pathways are:

Lecithin-Cholesterol Acyltransferase (LCAT): This enzyme operates in the plasma, primarily associated with high-density lipoprotein (HDL) particles. LCAT catalyzes the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol. uic.edu For cholesteryl margarate to be synthesized via this pathway, a phosphatidylcholine molecule containing margaric acid at the sn-2 position must be available as the substrate. The action of LCAT is crucial for the maturation of HDL particles and for reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. uic.edu

Acyl-CoA:Cholesterol Acyltransferase (ACAT): This enzyme is located intracellularly, within the endoplasmic reticulum. physiology.org ACAT catalyzes the esterification of cholesterol using a fatty acyl-coenzyme A (acyl-CoA) molecule. Therefore, the synthesis of cholesteryl margarate by ACAT is dependent on the presence of margaroyl-CoA. There are two main isoforms of ACAT:

ACAT1: Found in a wide variety of tissues, including macrophages and steroidogenic tissues. Its primary role is to store excess cholesterol within cells as cytoplasmic lipid droplets to prevent free cholesterol-induced toxicity. physiology.org

ACAT2: Its expression is mainly restricted to the liver and intestine, where it plays a key role in assembling cholesteryl esters into lipoproteins (like VLDL and chylomicrons) for secretion into the bloodstream. physiology.org

While these enzymes have known preferences for more common fatty acids like oleic and linoleic acid, their broad substrate specificity allows for the esterification of various fatty acids, including margaric acid, when available. nih.govnih.gov

EnzymeLocationAcyl Group SourcePrimary Function
Lecithin-Cholesterol Acyltransferase (LCAT)Plasma (on HDL)PhosphatidylcholineReverse cholesterol transport, HDL maturation. uic.edu
Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1)Intracellular (ubiquitous)Acyl-Coenzyme AIntracellular cholesterol storage. physiology.org
Acyl-CoA:Cholesterol Acyltransferase 2 (ACAT2)Intracellular (liver, intestine)Acyl-Coenzyme ALipoprotein assembly and secretion. physiology.org

Regulation of Cholesteryl Margarate Synthesis

Transcriptional and Post-Translational Control of LCAT and ACAT Activity

Gene expression can be modulated at the point of transcription (creating the mRNA template) and after the protein is synthesized (post-translational modification). nih.govkhanacademy.org These control mechanisms ensure that the rate of cholesterol esterification is appropriately matched to cellular and systemic needs.

Transcriptional Control: This involves regulating the rate at which the genes for LCAT and ACAT are transcribed into mRNA.

ACAT1: The transcription of the ACAT1 gene can be induced by an increase in the availability of certain free fatty acids. For instance, studies in HepG2 human hepatocyte cells have shown that oleic acid can increase ACAT1 mRNA levels. nih.gov This regulation is cell-specific, as the same effect was not observed in THP1 macrophages. nih.gov

ACAT2: ACAT2 transcription appears to be less affected by free fatty acids but is regulated by factors related to cholesterol homeostasis. physiology.orgnih.gov

LCAT: The gene expression of LCAT can also be regulated by long-chain fatty acids, which can influence the level of LCAT mRNA. nih.gov

Post-Translational Control: This refers to modifications of the enzyme after it has been synthesized, which can rapidly alter its activity. nih.govpressbooks.pub

Allosteric Activation (ACAT): A primary mechanism for the acute regulation of ACAT activity is allosteric activation by its substrate, cholesterol. When intracellular free cholesterol levels rise above a certain threshold, it binds to ACAT and increases its enzymatic activity, promoting the formation of cholesteryl esters for storage. physiology.org

Phosphorylation: Protein phosphorylation is a common post-translational modification that can activate or deactivate enzymes. pressbooks.pub This mechanism is known to be involved in the broader regulation of cholesterol synthesis enzymes and provides a means for rapid cellular responses to metabolic signals. nih.gov

Substrate Availability and Environment (LCAT): The activity of LCAT is highly sensitive to its microenvironment on the surface of HDL particles. The ratio of sphingomyelin (B164518) to phosphatidylcholine in the lipoprotein can modulate LCAT activity; a lower ratio tends to increase its activity. uic.edu

Endogenous Synthesis Pathways of Heptadecanoic Acid (C17:0)

Nutritional and Hormonal Influences on Cholesteryl Margarate Synthesis

The synthesis of cholesteryl margarate is highly responsive to both dietary intake and hormonal signals, which can alter substrate availability and the activity of key metabolic enzymes.

Nutritional Influences:

Dietary Fatty Acid Composition: The composition of fatty acids in plasma cholesteryl esters is a direct and quantitative biomarker of dietary fatty acid intake. oup.com Therefore, the consumption of foods containing margaric acid (found in dairy products and some fats) would lead to its incorporation into phospholipids (B1166683) and acyl-CoA pools. This increases its availability as a substrate for LCAT and ACAT, directly promoting the synthesis of cholesteryl margarate. The relationship is so direct that changes in dietary fatty acid intake can be predictably correlated with changes in the corresponding cholesteryl ester percentage in plasma. oup.com

Dietary Cholesterol: A diet low in cholesterol, such as a vegan diet, triggers a compensatory increase in the body's own cholesterol synthesis. researchgate.net This increases the total pool of cholesterol available for esterification. Conversely, high dietary cholesterol intake can suppress endogenous synthesis. britannica.com

FactorTypeMechanism of Influence on Cholesteryl Margarate SynthesisReference
Dietary Margaric AcidNutritionalDirectly increases the availability of margaroyl-CoA and margaric acid-containing phospholipids, the specific substrates for ACAT and LCAT. oup.com
Low Dietary CholesterolNutritionalStimulates endogenous cholesterol synthesis, increasing the overall cholesterol pool available for esterification. researchgate.net
Growth HormoneHormonalPlays a key role in regulating hepatic cholesterol metabolism, including the activity of enzymes that determine the fate of cholesterol, such as its conversion to bile acids. jci.org
Steroid Hormones (e.g., Estrogen, Testosterone)HormonalAs cholesterol is the precursor to all steroid hormones, a decline in their production can lead to an increase in cholesterol levels, making more substrate available for esterification. britannica.comdoctoranat.com

Hormonal Influences:

Steroid Hormones: Cholesterol is the essential precursor for all steroid hormones, including estrogens, androgens, and glucocorticoids. britannica.com Hormonal changes, such as the decline in estrogen during menopause, can be associated with an increase in plasma cholesterol levels, as the body may attempt to provide more raw material for hormone synthesis. doctoranat.com This elevated cholesterol pool is then available for esterification by LCAT and ACAT.

Growth Hormone (GH): GH is critical for maintaining normal activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids. By influencing this major catabolic pathway for cholesterol, GH indirectly regulates the size of the hepatic cholesterol pool available for esterification and secretion in lipoproteins. jci.org

Insulin and Glucagon: These hormones are central to metabolic regulation. Insulin is known to promote the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby increasing the substrate pool for esterification. upr.edu

Metabolic Flux and Transport Dynamics of Cholesteryl Margarate

Packaging and Circulation within Lipoprotein Particles

Lipoproteins are complex particles that transport lipids like cholesterol and triglycerides through the bloodstream. arvojournals.orgwikipedia.org Cholesteryl esters, including cholesteryl margarate (B1228982), are major components of the core of these particles. caymanchem.com The distribution of cholesteryl margarate among different lipoprotein classes is a dynamic process, beginning with its incorporation into very-low-density lipoproteins in the liver.

Association with Very-Low-Density Lipoproteins (VLDL) and Lipogenesis

The liver is the central organ for lipid metabolism, packaging triglycerides and cholesteryl esters into very-low-density lipoprotein (VLDL) particles for secretion into the bloodstream. nih.govlipidtools.com The synthesis of these lipids is linked to processes like de novo lipogenesis, where fatty acids are created from other substrates. mdpi.comresearchgate.net

The cholesteryl esters found within VLDL are synthesized within the liver by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies free cholesterol with a fatty acyl-CoA molecule. nih.gov Therefore, if margaric acid is present and activated to its CoA derivative (margaroyl-CoA) in the liver, it can be used by ACAT to form cholesteryl margarate, which would then be packaged into the core of nascent VLDL particles. nih.gov These VLDL particles, rich in triglycerides and containing cholesteryl esters, are then secreted from the liver to transport energy to peripheral tissues. nih.gov The production of VLDL is a critical step that influences the levels of cholesterol and triglycerides in circulation. nih.gov

Distribution and Fate in Low-Density Lipoproteins (LDL)

Once in circulation, VLDL particles undergo metabolic processing. The enzyme lipoprotein lipase (B570770), located on the surface of capillary endothelial cells, hydrolyzes the triglycerides in the VLDL core, releasing fatty acids for uptake by tissues like muscle and adipose tissue. lipidtools.com As triglycerides are removed, the VLDL particle becomes smaller, denser, and relatively enriched in cholesteryl esters, transforming first into intermediate-density lipoprotein (IDL) and subsequently into low-density lipoprotein (LDL). lipidtools.com

LDL particles are the primary carriers of cholesterol to peripheral tissues. Consequently, cholesteryl margarate initially packaged into VLDL would be transferred to and concentrated in LDL particles during this metabolic cascade. The composition of cholesteryl esters within LDL is a reflection of both hepatic synthesis and subsequent intravascular processing. nih.gov LDL delivers its cholesterol content to cells by binding to LDL receptors on the cell surface, initiating uptake. lipidtools.com

Table 1: General Characteristics of Major Lipoprotein Particles

Lipoprotein ClassDensity (g/mL)Major ApolipoproteinsPrimary Core Lipid(s)Primary Function
VLDL <1.006ApoB-100, ApoE, ApoCTriglyceridesTransport of endogenously synthesized triglycerides and cholesterol from the liver to peripheral tissues. nih.gov
LDL 1.019–1.063ApoB-100Cholesteryl EstersPrimary transporter of cholesterol to peripheral tissues for use in membranes or steroid synthesis.
HDL 1.063–1.210ApoA-I, ApoA-IICholesteryl Esters, Phospholipids (B1166683)Mediates reverse cholesterol transport, carrying excess cholesterol from peripheral tissues back to the liver. wikipedia.orgnih.gov

Involvement in High-Density Lipoproteins (HDL) and Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport (RCT) is a critical pathway for removing excess cholesterol from peripheral tissues and returning it to the liver for excretion, a process that helps prevent cholesterol accumulation in artery walls. wikipedia.orgnih.gov High-density lipoproteins (HDL) are the key mediators of RCT. anatoljcardiol.comresearchgate.net

The process begins when nascent HDL particles, rich in apolipoprotein A-I (ApoA-I), acquire free cholesterol from peripheral cells. wikipedia.orgmdpi.com This free cholesterol is then esterified by the enzyme lecithin-cholesterol acyltransferase (LCAT), which is activated by ApoA-I. wikipedia.organatoljcardiol.com The resulting cholesteryl esters are hydrophobic and move into the core of the HDL particle, transforming it into a mature, spherical HDL. wikipedia.org If margaric acid is present in peripheral tissues and is released from cellular lipids, it could potentially be used in the LCAT reaction after being incorporated into lecithin, leading to the formation of cholesteryl margarate within the HDL particle.

Once formed, the cholesteryl esters within HDL have two main fates. In humans, the cholesteryl ester transfer protein (CETP) can facilitate the transfer of cholesteryl esters from HDL to triglyceride-rich lipoproteins like VLDL and LDL in exchange for triglycerides. wikipedia.organatoljcardiol.com Alternatively, HDL can deliver its cholesteryl ester cargo directly to the liver via the scavenger receptor class B type I (SR-BI). nih.govnih.gov Through these mechanisms, cholesteryl margarate, if incorporated into HDL, would participate in the RCT pathway.

Cellular Uptake and Hydrolysis of Cholesteryl Margarate

The delivery of cholesteryl margarate to cells and the subsequent release of its constituent parts—cholesterol and margaric acid—involve receptor-mediated uptake and enzymatic hydrolysis within the cell.

Lipoprotein Receptor-Mediated Endocytosis and Intracellular Delivery

Cells acquire cholesteryl esters primarily through the receptor-mediated endocytosis of LDL particles. nih.govnih.gov The LDL receptor on the cell surface specifically recognizes apolipoprotein B-100 (ApoB-100) on the LDL particle. nih.gov This binding event triggers the internalization of the receptor-lipoprotein complex into the cell through specialized regions of the plasma membrane known as clathrin-coated pits. nih.govmdpi.com

These pits invaginate to form endocytic vesicles that transport the LDL particle into the cell's interior. mdpi.com The vesicles then fuse with lysosomes, which are cellular organelles containing a variety of digestive enzymes. frontiersin.org This process ensures the delivery of the entire LDL particle, including its core of cholesteryl esters like cholesteryl margarate, to the lysosomal compartment for degradation. frontiersin.orgbiologists.com

Hydrolysis by Cholesteryl Ester Hydrolases and Release of Constituents

Inside the lysosome, the acidic environment activates a host of hydrolytic enzymes. The protein components of the LDL particle are broken down into amino acids, and the cholesteryl esters are hydrolyzed by a key enzyme called lysosomal acid lipase (LAL), also known as acid cholesteryl ester hydrolase. frontiersin.orgahajournals.org

LAL cleaves the ester bond of cholesteryl margarate, releasing free cholesterol and free margaric acid. frontiersin.orgahajournals.org This process is essential for liberating cholesterol from its transport form. Studies using various cholesteryl ester analogs have confirmed that LAL is responsible for the hydrolysis of cholesteryl esters delivered via lipoproteins within the lysosome. portlandpress.com The released free cholesterol can then be transported out of the lysosome to be used by the cell for various purposes, such as membrane synthesis or as a precursor for steroid hormones, or it can be re-esterified by ACAT for storage in cytoplasmic lipid droplets. nih.govnih.gov The fatty acid component, margaric acid, would also become available for cellular metabolic processes.

Table 2: Key Enzymes in the Metabolism of Cholesteryl Margarate

EnzymeAbbreviationLocationFunction
Acyl-CoA:cholesterol acyltransferase ACATIntracellular (Endoplasmic Reticulum)Catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoAs for storage or packaging into lipoproteins. nih.gov
Lecithin-cholesterol acyltransferase LCATPlasma (associated with HDL)Esterifies free cholesterol on the surface of HDL, forming cholesteryl esters that move to the lipoprotein core, crucial for HDL maturation in RCT. wikipedia.organatoljcardiol.com
Cholesteryl ester transfer protein CETPPlasmaMediates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins (VLDL, LDL) in exchange for triglycerides. wikipedia.organatoljcardiol.com
Lysosomal acid lipase / Cholesteryl ester hydrolase LAL / CEHLysosomesHydrolyzes cholesteryl esters taken up by cells via lipoprotein endocytosis, releasing free cholesterol and fatty acids. frontiersin.orgahajournals.orgnih.gov

Intracellular Sequestration and Mobilization of Stored Cholesteryl Margarate

Cholesteryl margarate, as a cholesteryl ester, is primarily sequestered within the cell in cytoplasmic lipid droplets. nih.gov These organelles serve as the main storage sites for neutral lipids, including triglycerides and cholesteryl esters. creative-proteomics.comahajournals.org The formation of cholesteryl esters, such as cholesteryl margarate, is a key cellular process for managing cholesterol levels. This conversion is catalyzed by the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which esterifies free cholesterol with a fatty acyl-CoA, in this case, margaroyl-CoA. creative-proteomics.com This process converts cholesterol into a more hydrophobic form, facilitating its storage in lipid droplets and preventing the potential toxicity of excess free cholesterol in cellular membranes. creative-proteomics.comnih.gov

The hydrolysis of stored cholesteryl esters is carried out by specific enzymes known as cholesteryl ester hydrolases (CEH). nih.gov This process occurs in different cellular compartments, mediated by distinct enzymes:

Neutral Cholesteryl Ester Hydrolase (NCEH): This enzyme, also known as hormone-sensitive lipase (HSL) in some contexts, operates in the cytoplasm at a neutral pH. nih.govoup.com It is responsible for hydrolyzing cholesteryl esters stored in lipid droplets, releasing free cholesterol into the cytoplasm. nih.govnih.gov The activity of NCEH can be regulated by cellular cholesterol levels; high levels of cholesterol tend to inhibit its activity. nih.gov

Lysosomal Acid Lipase (LAL): This enzyme functions within the acidic environment of lysosomes. nih.govmsdmanuals.com It hydrolyzes cholesteryl esters that are taken up by the cell from lipoproteins via the endocytic pathway. frontiersin.org Genetic deficiencies in LAL lead to lysosomal storage diseases like Wolman disease and Cholesteryl Ester Storage Disease, characterized by a massive accumulation of cholesteryl esters and triglycerides in lysosomes. msdmanuals.com

Once mobilized, the free cholesterol can be transported to various cellular destinations, including the plasma membrane for efflux to extracellular acceptors like high-density lipoprotein (HDL), or to the endoplasmic reticulum for re-esterification or use in other metabolic pathways. nih.govnih.govahajournals.org The mobilization from lipid droplets in macrophages, a key cell type in atherosclerosis, is particularly important, as the efflux of cholesterol is a crucial anti-atherogenic process. nih.gov

Table 1: Key Enzymes in Cholesteryl Ester Mobilization

EnzymeCellular LocationOptimal pHFunction
Neutral Cholesteryl Ester Hydrolase (NCEH) CytoplasmNeutralHydrolyzes cholesteryl esters from cytoplasmic lipid droplets. nih.govnih.gov
Lysosomal Acid Lipase (LAL) LysosomesAcidicHydrolyzes cholesteryl esters delivered to the lysosome via lipoprotein uptake. nih.govmsdmanuals.com
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Endoplasmic ReticulumNeutralCatalyzes the synthesis and esterification of cholesterol for storage. creative-proteomics.com

Interspecies Comparative Metabolism of Cholesteryl Margarate

Significant interspecies differences exist in the metabolism of cholesteryl esters, which would include cholesteryl margarate. These variations are observed in the activity of key enzymes and transfer proteins involved in lipid metabolism, impacting how different species handle cholesterol and its esters. nih.govahajournals.org

One of the most notable differences lies in the activity of the Cholesteryl Ester Transfer Protein (CETP) . CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. ceu.es The presence and activity of CETP vary widely among species:

Humans, monkeys, and rabbits possess active plasma CETP. ceu.esnih.gov

Rats and mice , in contrast, lack significant CETP activity, which contributes to their characteristically high HDL cholesterol levels and resistance to atherosclerosis.

Interspecies variations are also evident in the enzymatic hydrolysis of esters by carboxylesterases (CES) in the liver and intestine. A study comparing the metabolism of a prodrug ester in humans, dogs, and rats found significant differences in the resulting metabolites. nih.gov For example, the primary metabolite in human and dog hepatic fractions differed from that in rat hepatic fractions, and hydrolysis patterns in plasma also varied significantly. nih.gov While this study did not specifically investigate cholesteryl margarate, it highlights the species-specific nature of esterase activity, which is directly relevant to the hydrolysis and mobilization of all cholesteryl esters.

Metabolic studies in the 1970s already pointed to species specificity in cholesteryl ester metabolism in the liver and plasma of various animals, including humans, rats, rabbits, dogs, and swine, noting differences in the activity of acyltransferases and esterases. nih.gov For example, the rate of cholesteryl ester uptake by the liver can differ; one study in rabbits showed that the uptake of chylomicron cholesteryl ester by the liver was not uniform across all animals tested. ahajournals.orgnih.gov

These interspecies metabolic differences are crucial when using animal models to study human diseases related to cholesterol metabolism, such as atherosclerosis. nih.gov The findings underscore that results from one species cannot always be directly extrapolated to another.

Table 2: Comparative Aspects of Cholesteryl Ester Metabolism Across Species

FeatureHumanRabbitHamsterRat / Mouse
Plasma CETP Activity Present and active. nih.govPresent and active. nih.govPresent; high preference for triglyceride transfer. nih.govVery low to absent.
Primary Hepatic Metabolites of Esters Varies; C2E4 for a model prodrug. nih.govNot specified in findings.Not specified in findings.Varies; C2E3 for a model prodrug. nih.gov
Plasma Ester Hydrolysis Minimal for a model prodrug. nih.govNot specified in findings.Not specified in findings.Rapid for a model prodrug. nih.gov
Primary Lipoprotein for Cholesterol Transport LDL is a major carrier.Varies, susceptible to diet-induced high LDL. nih.govHDL is prominent.HDL is the major carrier.

Biological and Physiological Functions of Cholesteryl Margarate

Role as a Metabolically Inert Cholesterol Storage Form

Cholesteryl esters are generally considered the primary transport and storage form of cholesterol, being more hydrophobic and less disruptive to membranes than free cholesterol. frontiersin.orgnih.gov They are packed into the core of lipoproteins for transport and into intracellular lipid droplets for storage. frontiersin.orgnih.govcreative-proteomics.com The esterification of cholesterol is a crucial mechanism to buffer cells against the toxicity of excess free cholesterol. frontiersin.orgnih.gov

Within this context, cholesteryl esters of saturated fatty acids, such as margarate (B1228982) and stearate, are hydrolyzed more slowly by enzymes like liver esterases compared to esters of unsaturated fatty acids like oleate (B1233923) and linoleate (B1235992). oup.com This slower rate of hydrolysis suggests that cholesteryl margarate functions as a more metabolically inert or stable storage form of cholesterol. This characteristic means that the cholesterol stored as cholesteryl margarate is less readily available for immediate metabolic use, positioning it as a long-term reserve rather than a rapidly mobilized pool.

Contribution to Lipid Droplet Homeostasis and Cellular Energy Buffering

Lipid droplets are dynamic organelles central to cellular lipid homeostasis, serving as storage reservoirs for neutral lipids like triglycerides and cholesteryl esters. creative-proteomics.comembopress.org The formation of cholesteryl esters and their sequestration into lipid droplets is a key process for managing cellular cholesterol levels and preventing lipid-induced toxicity. creative-proteomics.com

Specific Role in Adrenal Gland Cholesterol Ester Pools

The adrenal glands are notable for their high concentration of cholesteryl esters, which serve as a crucial reservoir of cholesterol for the synthesis of steroid hormones. caymanchem.comavantiresearch.comfrontiersin.org The composition of these adrenal cholesteryl esters is influenced by dietary fat intake. nih.gov Studies in various species have shown that the fatty acid profile of adrenal cholesteryl esters reflects the fatty acids consumed in the diet. nih.govcabidigitallibrary.orgcdnsciencepub.com

Cholesteryl esters of various fatty acids are major constituents of the adrenal glands in both mice and humans. caymanchem.com These esters are stored in abundant lipid droplets within the cells of the adrenal cortex. frontiersin.orgnord.noresearchgate.net This stored cholesterol is the primary substrate for steroidogenesis, with approximately 80% of the cholesterol used for hormone synthesis being derived from these stores and circulating lipoproteins, far outweighing the contribution from de novo synthesis within the gland. frontiersin.orgnih.gov When stimulated, for example by adrenocorticotropic hormone (ACTH), these cholesteryl esters are rapidly hydrolyzed to release free cholesterol, which is then transported to the mitochondria to initiate the synthesis of corticosteroids like corticosterone (B1669441) and aldosterone. researchgate.net Cholesteryl margarate, as a component of this adrenal cholesteryl ester pool, is therefore a direct contributor to the substrate supply for steroid hormone production.

Table 1: Relative Sources of Cholesterol for Adrenal Steroidogenesis

Source Estimated Contribution
Hydrolysis of Stored Cholesteryl Esters / Lipoprotein Uptake ~80% frontiersin.orgnih.gov

Indirect Influence on Membrane Dynamics and Cellular Signaling through Cholesterol Availability

Free cholesterol is an essential structural component of cellular membranes, where it modulates fluidity, permeability, and the formation of specialized lipid domains. nih.govnih.govmdpi.commhmedical.comresearchgate.net By regulating the amount of free cholesterol, cells can control these critical membrane properties, which in turn affects the function of membrane-bound proteins and cellular signaling pathways. nih.govnih.govrsc.org

The esterification of cholesterol into forms like cholesteryl margarate and their sequestration into lipid droplets is a primary mechanism for controlling the size of the free cholesterol pool within the cell. frontiersin.orgcreative-proteomics.com By sequestering cholesterol away from membranes, cholesteryl margarate indirectly influences membrane dynamics. When cellular demand for cholesterol increases, hydrolysis of the stored esters releases free cholesterol, which can then be incorporated into membranes, altering their physical properties and impacting signaling events. embopress.orgresearchgate.net Therefore, the storage of cholesterol as cholesteryl margarate acts as a buffer that helps maintain cholesterol homeostasis, thereby ensuring proper membrane function and signal transduction. nih.gov

Provision of Cholesterol for Steroid Hormone and Bile Acid Biosynthesis (as a cholesterol source)

The cholesterol stored in the form of cholesteryl esters is a vital substrate for the synthesis of other essential molecules. lipotype.com The hydrolysis of these esters, catalyzed by enzymes such as cholesteryl ester hydrolase, releases free cholesterol that can then enter various biosynthetic pathways. creative-enzymes.comuniprot.org

Steroid Hormone Biosynthesis: In steroidogenic tissues like the adrenal glands and gonads, the cholesterol liberated from cholesteryl ester stores is the primary precursor for the production of all steroid hormones, including corticosteroids and sex hormones. researchgate.netnih.govresearchgate.netupr.edu The large cholesteryl ester deposits in these tissues act as a ready supply to be mobilized upon hormonal stimulation. avantiresearch.comnord.nojci.org

Bile Acid Biosynthesis: In the liver, cholesterol is the precursor for the synthesis of bile acids, which are essential for the digestion and absorption of dietary fats. mhmedical.comupr.edunih.gov The excretion of bile acids represents a major pathway for the elimination of cholesterol from the body. nih.gov Cholesterol derived from the hydrolysis of hepatic cholesteryl ester stores can contribute to the substrate pool for bile acid synthesis. core.ac.uk

Therefore, the pool of cholesteryl esters, including cholesteryl margarate, functions as a critical storage depot that provides the necessary cholesterol building blocks for these fundamental metabolic processes. lipotype.com

Table 2: Chemical Compounds Mentioned

Compound Name
Aldosterone
Bile Acid
Campesterol
Cholesterol
Cholesteryl Ester
Cholesteryl Margarate
Cholesteryl Oleate
Cholesteryl Stearate
Corticosterone
Heptadecanoic Acid (Margaric Acid)
Linoleic Acid
Oleic Acid
Sitosterol
Steroid Hormone

Clinical and Pathophysiological Relevance of Cholesteryl Margarate

Implications in Atherosclerosis and Cardiovascular Disease

The accumulation of cholesteryl esters within the arterial wall is a hallmark of atherosclerosis, a primary driver of cardiovascular disease.

Accumulation of Cholesteryl Margarate (B1228982) in Atherosclerotic Plaques

Atherosclerosis is fundamentally a disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner layer of arteries, forming plaques. mdpi.com A key event in this process is the accumulation of cholesteryl esters. ahajournals.org These esters are the primary storage form of cholesterol within the foam cells of atherosclerotic plaques. researchgate.net

The process begins with the infiltration and retention of low-density lipoproteins (LDL) in the arterial intima. frontiersin.org These LDL particles undergo modifications, such as oxidation, making them prone to uptake by macrophages. frontiersin.org Inside the macrophages, the cholesterol from LDL is esterified to form cholesteryl esters, which are then stored in cytoplasmic lipid droplets. mdpi.com This unchecked accumulation transforms macrophages into lipid-laden foam cells, a central component of atherosclerotic lesions. researchgate.net Studies have shown that cholesteryl esters can constitute over 50% of the lipid content in atherosclerotic plaques by weight. ahajournals.org

Research analyzing the composition of human atherosclerotic plaques has revealed that with the progression of atherosclerosis, the fatty acid composition of cholesteryl esters within the plaque becomes more similar to that of plasma cholesteryl esters. researchgate.net This suggests an increasing influx and deposition of plasma-derived lipoproteins. Furthermore, advanced plaques show a higher proportion of free cholesterol relative to cholesteryl esters, which is thought to contribute to plaque instability. researchgate.netnih.gov While specific data on cholesteryl margarate is not detailed, the general increase in various cholesteryl esters within plaques is a well-established phenomenon. nih.govahajournals.org

Table 1: Lipid Composition of Human Atherosclerotic Lesions This table summarizes findings on the lipid composition of atherosclerotic plaques from different studies. Note that values can vary based on the stage of the lesion and the specific artery analyzed.

Lipid Component Content in Advanced Plaques (mg/g dry weight) Percentage of Total Cholesterol Key Findings References
Total Cholesterol 56.0 - 75.1 100% High concentration in plaques. researchgate.net
Free Cholesterol - 50.4% - 56.6% Percentage increases with plaque evolution. researchgate.netnih.gov
Cholesteryl Ester - 43.4% - 49.6% The primary storage form of cholesterol in early to intermediate lesions. researchgate.netahajournals.org
Cholesteryl Ester Fatty Acid Ratio (Linoleic/Oleic) - Varies (e.g., 1.62 - 1.73 in plaques vs. 2.51 in plasma) Plaque ratio approaches plasma ratio as the disease progresses. researchgate.net

Association with Dyslipidemia and Coronary Artery Disease Risk

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for coronary artery disease (CAD). pjps.pk This condition often involves elevated levels of LDL cholesterol ("bad cholesterol") and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol ("good cholesterol"). nih.gov

The link between dyslipidemia and CAD is strongly associated with the metabolism of cholesteryl esters. Elevated plasma levels of LDL, which are rich in cholesteryl esters, lead to their increased deposition in the arterial wall, initiating and propagating atherosclerosis. pjps.pk Therefore, high concentrations of non-HDL esterified cholesterol have been found to have a statistically significant association with CAD. researchgate.netneliti.com One study determined that a non-HDL esterified cholesterol level at a cutoff of 107 mg/dl could serve as a risk marker for CAD. researchgate.netneliti.com

Furthermore, the activity of cholesteryl ester transfer protein (CETP) plays a crucial role. CETP facilitates the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic apoB-containing lipoproteins like VLDL and LDL. diabetesjournals.org Elevated CETP activity can lead to lower HDL cholesterol levels and an increase in the atherogenicity of LDL particles, thereby increasing CAD risk. diabetesjournals.orgahajournals.org Studies have shown that higher plasma CETP levels are associated with an increased risk of future coronary artery disease. ahajournals.orgresearchgate.net

Table 2: Association of Lipid Parameters with Coronary Artery Disease (CAD) This table presents findings from studies investigating the relationship between various lipid measurements and the risk of CAD.

Lipid Parameter Association with CAD Risk Key Findings References
Non-HDL Esterified Cholesterol Positive Significantly associated with CAD; a potential risk marker. researchgate.netneliti.com
Total Esterified Cholesterol Not Significantly Associated Did not show a significant association with CAD in one study. researchgate.net
LDL Cholesterol Positive A well-established risk factor for CAD. nih.govnih.govecrjournal.com
HDL Cholesterol Negative Low levels are a significant risk factor for CAD. nih.gov
Cholesteryl Ester Transfer Protein (CETP) Positive Higher levels are associated with increased CAD risk, likely mediated through effects on HDL and LDL. diabetesjournals.orgahajournals.orgresearchgate.net

Role in Metabolic Disorders

The metabolism of cholesteryl esters is also deeply intertwined with metabolic disorders such as type 2 diabetes mellitus and non-alcoholic fatty liver disease.

Involvement in Hepatic Lipid Metabolism and Non-Alcoholic Fatty Liver Disease (NAFLD)

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), cirrhosis, and liver cancer. frontiersin.orgnih.gov Disturbances in hepatic cholesterol metabolism are increasingly recognized as playing a crucial role in the pathogenesis of NAFLD. frontiersin.orgnih.gov

The liver is the central organ for cholesterol homeostasis, balancing synthesis, uptake, esterification, and export. nih.gov In NAFLD, there is an accumulation of free cholesterol in the liver, which is toxic to hepatocytes and can drive inflammation and fibrosis. frontiersin.orgwiley.com While free cholesterol levels increase, some studies have reported that cholesteryl esters remain unchanged, suggesting an impairment in the function or expression of the enzyme responsible for cholesterol esterification, ACAT (acyl-CoA:cholesterol acyltransferase). frontiersin.org However, other research indicates that a high-cholesterol diet can induce hepatic inflammation and the formation of "foamy" Kupffer cells, which are rich in cholesteryl esters, even in the absence of significant steatosis. plos.org

In cases of lysosomal acid lipase (B570770) (LAL) deficiency, a rare genetic disorder, there is a massive accumulation of both cholesteryl esters and triglycerides in the liver. nih.gov Studies in animal models of NAFLD and in human patients have shown that the disease is associated with numerous changes in the lipid composition of the liver, including alterations in cholesteryl ester levels. wiley.comnih.gov Oxidized low-density lipoproteins (oxLDL) can trigger the formation of lipid droplets enriched with cholesteryl ester hydroperoxides in liver cells, contributing to oxidative stress and hepatocellular damage, which are key features of NASH progression. mdpi.com

Table 3: Hepatic Lipid Changes in Non-Alcoholic Fatty Liver Disease (NAFLD) This table summarizes key findings regarding alterations in hepatic lipid composition in NAFLD.

Lipid Component Change in NAFLD/NASH Key Findings References
Free Cholesterol Increased Accumulation is toxic to hepatocytes and drives disease progression. frontiersin.orgwiley.com
Cholesteryl Esters Variable (unchanged or increased) May remain unchanged in some cases, suggesting impaired esterification. Can be elevated in certain contexts, particularly with high dietary cholesterol. frontiersin.orgplos.org
Triglycerides Increased A hallmark of NAFLD. wiley.com
Free Cholesterol to Phosphatidylcholine Ratio Increased Progressively increases from healthy liver to NAFL and NASH. wiley.com

Cholesteryl Margarate in Neurobiology and Neurodegenerative Conditions

The brain is the most cholesterol-rich organ in the body, and maintaining cholesterol homeostasis is critical for its normal function. researchgate.netmpg.de Dysregulation of cholesterol metabolism within the central nervous system has been linked to several neurodegenerative diseases, including Alzheimer's disease. nih.govfrontiersin.orgfrontiersin.org

Recent research has highlighted the pathogenic contribution of cholesteryl ester accumulation in the brain to neurodegenerative disorders. nih.gov In mouse models of Alzheimer's-like disease, the accumulation of tau protein deposits in the brain leads to the buildup of cholesteryl esters in microglia, the brain's immune cells. washu.edusciencedaily.comwustl.edu Lowering the levels of these cholesteryl esters was found to prevent brain damage and behavioral changes in these mice, suggesting a causal link. washu.edusciencedaily.comwustl.edu

The APOE4 gene, the most significant genetic risk factor for late-onset Alzheimer's disease, is involved in cholesterol transport and metabolism. washu.edunewsweek.com The presence of the APOE4 variant is associated with distorted lipid metabolism in the brain, leading to the accumulation of various lipids, including cholesteryl esters, in microglia. washu.edunewsweek.com While specific data on cholesteryl margarate is not available, studies have identified significant increases in the plasma levels of certain polyunsaturated cholesteryl esters, such as CE(20:4) and CE(22:5), in Alzheimer's patients carrying the APOE ε3/ε4 genotype. explorationpub.com This highlights the potential for specific cholesteryl ester profiles to be associated with disease pathology. The accumulation of cholesteryl esters in the brain may be due to impaired clearance of cholesterol-containing myelin debris or defective cholesterol transport. nih.gov

Table 4: Cholesteryl Ester Alterations in Neurodegenerative Disease Research This table presents findings on the role of cholesteryl esters in the context of neurodegenerative conditions, primarily from studies on Alzheimer's disease models.

Finding Disease Context Details References
Accumulation of Cholesteryl Esters in Microglia Alzheimer's Disease (mouse models) Linked to tau pathology and the presence of the APOE4 gene. washu.edusciencedaily.comwustl.edunewsweek.com
Reduction of Cholesteryl Esters Alzheimer's Disease (mouse models) Prevents brain damage and behavioral changes. washu.edusciencedaily.comwustl.edu
Elevated Plasma Cholesteryl Esters Alzheimer's Disease (human studies) Increased levels of specific polyunsaturated cholesteryl esters (e.g., CE(20:4), CE(22:5)) in patients with the APOE ε3/ε4 genotype. explorationpub.com

Brain Cholesterol Metabolism and Cholesteryl Ester Dynamics

The brain is the most cholesterol-rich organ, containing about 25% of the body's total cholesterol. nih.govresearchgate.net This lipid is crucial for normal neuronal physiology, playing a significant role in membrane structure and function. researchgate.netnews-medical.net Unlike other organs, the brain's cholesterol metabolism is largely independent due to the blood-brain barrier, which prevents the uptake of cholesterol from the circulation. nih.govresearchgate.net Consequently, nearly all brain cholesterol is synthesized locally by glial cells and neurons. nih.govcambridge.org

Within the brain, cholesterol exists mainly in its unesterified form, with only small amounts of cholesteryl esters present. researchgate.net Cholesteryl esters are formed when cholesterol is esterified with a fatty acid. This process is catalyzed by enzymes such as Acyl-CoA: cholesterol acyltransferase (ACAT). researchgate.net These esters are more hydrophobic than free cholesterol and are typically stored in intracellular lipid droplets. nih.govwikipedia.org While the concentration of cholesteryl esters in the healthy adult brain is low, it is notably higher during developmental stages like myelination. wiley.com

The turnover of cholesterol in the brain is a slow process, but it is essential for maintaining homeostasis. nih.govresearchgate.net Excess cholesterol is primarily eliminated through its conversion to 24S-hydroxycholesterol, a process catalyzed by the enzyme CYP46A1. nih.govcambridge.org Dysregulation of brain cholesterol metabolism and the abnormal accumulation of cholesteryl esters have been increasingly implicated in the pathology of several neurodegenerative diseases. nih.govukri.orgnih.gov Studies have shown that the accumulation of cholesteryl esters is a feature in conditions like Alzheimer's disease, Huntington's disease, and multiple sclerosis. nih.govwikipedia.org This accumulation can result from impaired clearance of cholesterol-containing debris or defective cholesterol transport within the brain. nih.gov

Emerging Evidence in Amyotrophic Lateral Sclerosis (ALS) and Other Neurological Disorders

Recent research has highlighted the potential role of altered lipid metabolism, specifically involving cholesteryl esters, in the pathogenesis of amyotrophic lateral sclerosis (ALS). nih.govwiley.comusp.br ALS is a progressive neurodegenerative disease characterized by the death of motor neurons. nih.govoup.com Studies have reported significant abnormalities in cholesterol and sphingolipid metabolism in the spinal cords of ALS patients and in animal models of the disease. nih.govwiley.com

A key finding is the marked increase in the levels of certain cholesteryl esters in the spinal cords of individuals with ALS. wiley.com One study found that levels of cholesteryl esters with saturated fatty acids (C16:0 and C18:0) were drastically elevated, sometimes more than tenfold, in the spinal cords of ALS patients compared to controls. wiley.com Similar increases were observed in a mouse model of ALS, with these changes preceding the onset of clinical symptoms, suggesting they are not merely a consequence of neurodegeneration. wiley.com

The accumulation of cholesteryl esters is considered a part of a broader lipid dysregulation that contributes to the disease process. usp.brnih.gov This dysregulation is thought to be linked to oxidative stress, a known factor in ALS pathology. nih.govwiley.com Exposure of cultured motor neurons to oxidative stress has been shown to increase the accumulation of cholesteryl esters, among other lipids. nih.gov It is hypothesized that this buildup of cholesteryl esters, potentially stored in lipid droplets within glial cells like astrocytes, might be a response mechanism that could, paradoxically, contribute to neuronal damage. usp.br The accumulation of these lipids may lead to the production of toxic byproducts and contribute to mitochondrial dysfunction, further exacerbating motor neuron death. usp.brnih.gov

Beyond ALS, the accumulation of cholesteryl esters has been noted in other neurodegenerative conditions, including Alzheimer's disease and Huntington's disease, pointing to a common pathway of lipid dysregulation in neurological disorders. nih.govwikipedia.orgwashu.edu

Potential Associations in Other Disease States

Cancer Cell Metabolism and Cholesterol Ester Synthesis

Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and growth. frontiersin.orgnih.gov This includes significant alterations in cholesterol metabolism. nih.goviiarjournals.org Many types of cancer cells have an increased demand for cholesterol to build new cell membranes. frontiersin.orgresearchgate.net To meet this demand, cancer cells can increase cholesterol synthesis, enhance its uptake from the environment, and alter its storage. frontiersin.orgnih.gov

A crucial aspect of this altered metabolism is the esterification of cholesterol into cholesteryl esters, a process primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). iiarjournals.orgresearchgate.net This conversion allows cancer cells to store large amounts of cholesterol in lipid droplets, avoiding the toxicity that can result from high levels of free cholesterol. researchgate.netnih.gov This stored cholesterol can then be mobilized when needed to support cell growth and proliferation. frontiersin.org

Elevated levels of ACAT1 expression and the subsequent accumulation of cholesteryl esters have been observed in a variety of cancers, including breast, prostate, pancreatic, and liver cancer. frontiersin.orgiiarjournals.orgbiorxiv.org In many cases, higher levels of cholesteryl ester accumulation are linked to more aggressive tumors and poorer patient prognosis. iiarjournals.orgbiorxiv.org For instance, studies have shown that inhibiting ACAT1 can suppress the proliferation of various cancer cell types both in laboratory settings and in animal models, suggesting that cholesterol esterification is a promising target for cancer therapy. iiarjournals.orgnih.gov The accumulation of cholesteryl esters has been shown to promote the proliferation and invasive capacity of cancer cells. nih.gov

Inflammatory Responses and Lipid Mediators

Cholesteryl esters are increasingly recognized for their role in inflammatory processes, particularly in the context of atherosclerosis, a chronic inflammatory disease of the arteries. nih.gov The oxidation of cholesteryl esters, especially those containing polyunsaturated fatty acids, can generate bioactive lipid mediators that contribute to inflammation. nih.govfrontiersin.org

Oxidized cholesteryl esters are a major component of oxidized low-density lipoprotein (OxLDL), which is a key driver in the development of atherosclerotic plaques. nih.gov These oxidized lipids can activate immune cells, such as macrophages, through pattern recognition receptors like Toll-like receptor 4 (TLR4). nih.govfrontiersin.org This activation triggers a cascade of inflammatory responses, including the production of pro-inflammatory cytokines and the generation of reactive oxygen species, which further perpetuate the inflammatory cycle within the blood vessel wall. nih.gov

Specific oxidized cholesteryl esters, such as those derived from cholesteryl linoleate (B1235992) and cholesteryl arachidonate, have been identified as active components that induce these inflammatory effects. nih.govgerli.com For example, certain oxidized cholesteryl esters can promote the adhesion of monocytes to endothelial cells and stimulate macrophage lipid accumulation, leading to the formation of foam cells, a hallmark of atherosclerosis. nih.gov Furthermore, the level of certain nitrated cholesteryl esters has been shown to increase significantly upon macrophage activation, suggesting that lipid nitration is part of the response to inflammatory stimuli. gerli.com Some studies also suggest that cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters between lipoproteins, is involved in modulating the inflammatory response. ahajournals.org

Analytical Methodologies and Research Applications of Cholesteryl Margarate

Advanced Chromatographic and Spectrometric Techniques for Quantification

The quantification of cholesteryl margarate (B1228982) and other cholesteryl esters in biological samples relies on sophisticated analytical techniques that offer high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal methods employed for comprehensive lipidomics profiling and the analysis of intact lipid molecules. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like sterols. nih.govspringernature.com For the analysis of cholesteryl esters, including cholesteryl margarate, a derivatization step is typically required to increase their volatility. nih.govnih.govnih.gov This often involves converting the sterols into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. nih.govnih.gov

The GC separates the different derivatized sterols based on their boiling points and interaction with the stationary phase of the column. capes.gov.br Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification. nih.gov GC-MS provides detailed structural information and is well-suited for targeted analysis of specific cholesterol precursors and esters. nih.govmdpi.com However, the requirement for derivatization can make sample preparation more laborious and time-consuming. biorxiv.orgresearchgate.net

A typical GC-MS method for sterol analysis involves:

Lipid Extraction: Utilizing methods like the Folch or Bligh and Dyer procedures. nih.govspringernature.com

Saponification: To release free cholesterol from its esterified form if total cholesterol is being measured. nih.gov

Derivatization: Conversion to volatile derivatives. nih.govresearchgate.net

GC Separation: Using a capillary column to separate the analytes. capes.gov.br

MS Detection: Often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Analysis

LC-MS has emerged as a preferred method for high-throughput lipidomics because it can analyze intact lipid molecules without the need for derivatization, a significant advantage over GC-MS. nih.govbiorxiv.orgbiorxiv.org This technique is particularly valuable for analyzing a wide range of lipid classes, including cholesteryl esters, phospholipids (B1166683), and triglycerides, from a single sample extract. biorxiv.orgbiorxiv.org

Reverse-phase LC is commonly used, where lipids are separated based on their hydrophobicity. nih.govbiorxiv.org The eluting lipids are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by the mass spectrometer. biorxiv.orgamericanpharmaceuticalreview.com High-resolution mass spectrometers, such as quadrupole time-of-flight (QTOF) and Orbitrap instruments, provide accurate mass measurements, which aids in the confident identification of lipid species. premierbiosoft.com

A recently developed reverse-phase LC-MS method has proven to be robust and sensitive for the quantification of cholesterol and cholesteryl esters in various biological matrices. nih.govbiorxiv.org This method is compatible with standard lipidomics workflows and allows for the comprehensive profiling of these lipids. nih.govbiorxiv.org For instance, a study using this method successfully profiled cholesterol and its fatty acid esters in different mammalian cell lines and mouse tissues. biorxiv.org

Methodological Considerations for Accurate Cholesteryl Margarate Measurement in Biological Matrices

The accurate measurement of cholesteryl margarate in complex biological samples such as plasma, tissues, and cells requires careful optimization of the entire analytical workflow, from sample handling to data analysis.

Optimization of Sample Preparation, Extraction, and Derivatization Protocols

The initial and most critical step is the extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the recovery and profile of the lipids obtained. Several methods are commonly used, each with its own advantages and limitations.

Folch and Bligh & Dyer Methods: These are considered gold-standard biphasic liquid-liquid extraction (LLE) methods using a chloroform (B151607)/methanol mixture. nih.govnih.gov They are highly efficient for a broad range of lipids, including cholesteryl esters. nih.gov

Matyash Method: This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform and has shown comparable extraction efficiency for many lipid classes. nih.govnih.gov

Single-Phase Extraction: Methods using a single solvent or a monophasic mixture, such as butanol/methanol or isopropanol, have been developed for high-throughput applications. nih.govresearchgate.net These methods are often simpler and more reproducible. nih.gov For example, a hexane:isopropanol (3:2, v/v) mixture has been used for lipid extraction from tissue samples. researchgate.net

For GC-MS analysis, the derivatization step must be optimized to ensure complete reaction and the formation of stable derivatives. Common derivatizing agents for sterols include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netmdpi.com The reaction conditions, such as temperature and time, need to be carefully controlled to prevent degradation of the analytes. researchgate.net

Internal Standard Utilization and Recovery Assessments

The use of an appropriate internal standard (IS) is crucial for accurate quantification in mass spectrometry-based lipidomics. nih.govchromatographyonline.com An IS is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. nih.govcaymanchem.com It is added at a known concentration to the sample before extraction and analysis to correct for variations in sample preparation, extraction efficiency, and instrument response. nih.govchromatographyonline.com

For the analysis of cholesteryl esters, cholesteryl heptadecanoate (cholesteryl margarate) itself is often used as an internal standard because heptadecanoic acid (C17:0) is a saturated fatty acid that is not commonly found in high concentrations in animal or vegetable fats. caymanchem.com Deuterated versions of cholesterol, such as cholesterol-d7, are also frequently used as internal standards for both free cholesterol and cholesteryl ester analysis. biorxiv.orgbiorxiv.org

Table 1: Commonly Used Internal Standards in Cholesteryl Ester Analysis

Internal StandardRationale for UseTypical Application
This compound (C17:0)Non-endogenous fatty acid moiety allows for differentiation from naturally occurring cholesteryl esters. caymanchem.comQuantification of various cholesteryl esters by GC-MS and LC-MS. caymanchem.combiocompare.com
Cholesterol-d7Stable isotope-labeled standard that co-elutes with and has similar ionization efficiency to endogenous cholesterol and its esters. biorxiv.orgbiorxiv.orgQuantification of free cholesterol and total cholesteryl esters. biorxiv.orgbiorxiv.org
BetulinNot a naturally occurring sterol in blood, making it a suitable IS for blood-based analyses. mdpi.comGC-MS determination of cholesterol and its precursors in plasma. mdpi.com

Recovery assessments are performed to evaluate the efficiency of the extraction method. frontiersin.org This is typically done by comparing the signal of an internal standard added before extraction to the signal of the same standard added after extraction. frontiersin.org A high and consistent recovery is essential for reliable quantification.

Development of Targeted and Untargeted Lipidomics Approaches for Cholesteryl Margarate

Lipidomics studies can be broadly categorized into two main approaches: targeted and untargeted analysis. premierbiosoft.comcreative-proteomics.com

Targeted lipidomics focuses on the quantification of a predefined set of known lipid species. creative-proteomics.com This hypothesis-driven approach offers high sensitivity, specificity, and quantitative accuracy. creative-proteomics.com In the context of cholesteryl margarate, a targeted approach would be used to precisely measure its concentration, often in relation to other specific cholesteryl esters or lipid classes. nih.gov Targeted methods typically use techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on triple quadrupole or high-resolution mass spectrometers, respectively. mdpi.com

Untargeted lipidomics , on the other hand, aims to comprehensively measure as many lipids as possible in a sample in a hypothesis-generating manner. premierbiosoft.comcreative-proteomics.com This approach is useful for discovering novel lipid biomarkers and for obtaining a global view of the lipidome in response to a particular condition or treatment. nih.govnih.gov Untargeted studies often employ high-resolution mass spectrometry to acquire full scan data, followed by sophisticated data processing and statistical analysis to identify significant changes in lipid profiles. premierbiosoft.combaker.edu.au

A typical workflow for a lipidomics study might involve an initial untargeted analysis to identify potential lipid biomarkers, followed by a targeted analysis to validate and accurately quantify these lipids in a larger set of samples. mdpi.com For instance, an untargeted lipidomics study on Alzheimer's disease identified several long-chain cholesteryl esters as potential biomarkers, which could then be the focus of a subsequent targeted study for validation. nih.gov

The development of both targeted and untargeted methods has been greatly facilitated by advancements in mass spectrometry instrumentation and data analysis software. nih.govpremierbiosoft.com These tools allow for the automated identification and quantification of a vast number of lipids, including cholesteryl margarate, providing valuable insights into their roles in health and disease. premierbiosoft.combaker.edu.au

Table 2: Comparison of Targeted and Untargeted Lipidomics Approaches

FeatureTargeted LipidomicsUntargeted Lipidomics
Goal Absolute or relative quantification of specific, predefined lipids. creative-proteomics.comComprehensive profiling to identify and relatively quantify as many lipids as possible. creative-proteomics.com
Approach Hypothesis-driven. creative-proteomics.comHypothesis-generating, discovery-oriented. creative-proteomics.com
Selectivity HighLower (initially)
Sensitivity HighModerate to High
Compound Coverage Limited to a predefined list.Broad, aiming for global coverage.
Data Analysis Relatively straightforward, focused on peak integration and quantification.Complex, involving feature detection, alignment, identification, and statistical analysis. premierbiosoft.com
Typical Instrumentation Triple Quadrupole MS (MRM), High-Resolution MS (PRM). mdpi.comHigh-Resolution MS (e.g., QTOF, Orbitrap) for accurate mass measurements. premierbiosoft.combaker.edu.au

Application in Experimental Models and In Vitro Systems for Mechanistic Research

Cholesteryl margarate, a member of the cholesteryl ester family, is utilized in various experimental and in vitro models to investigate its fundamental physicochemical properties. The primary focus of this research is to understand how its molecular structure, specifically its C17:0 saturated acyl chain, dictates its physical state under different temperatures. This is crucial because the phase behavior of cholesteryl esters—whether they exist in a crystalline, liquid crystalline, or isotropic liquid state—is considered a key determinant of their function and pathogenicity in biological systems, such as within lipoprotein particles. acs.orgnih.gov

Mechanistic research on cholesteryl margarate and related compounds predominantly employs thermal analysis techniques to characterize their phase transitions. These in vitro models provide foundational data on the molecule's behavior, which can then be applied to understand more complex biological phenomena. nih.govnih.gov

Thermal Analysis as a Primary In Vitro Model

The investigation of cholesteryl margarate's properties heavily relies on analytical methods that can precisely measure its response to temperature changes. These techniques are central to building a mechanistic understanding of how it organizes and interacts with other lipids.

Differential Scanning Calorimetry (DSC): This is a principal technique used to study the thermal properties of cholesteryl esters. nih.govanalyticalanswersinc.com DSC measures the heat flow required to change the temperature of a sample, allowing researchers to identify the precise temperatures at which phase transitions occur. analyticalanswersinc.com It also quantifies the enthalpy (ΔH) of these transitions, providing insight into the energetics of the structural rearrangements. For a homologous series of saturated cholesteryl esters, including cholesteryl margarate, DSC provides a systematic way to map out how phase stability depends on the length of the fatty acid chain. nih.govnih.gov

Polarizing Microscopy: This method is often used in conjunction with DSC. It allows for the direct visualization and identification of the different physical states (phases) of the material. As cholesteryl margarate is heated or cooled, its various anisotropic liquid crystal phases (such as smectic or cholesteric) can be distinguished by the unique optical textures they produce under polarized light. nih.gov

Research Findings from Thermal Studies

Systematic studies on saturated aliphatic cholesteryl esters have established a clear relationship between the fatty acyl chain length and the thermal properties of the molecule. nih.gov Cholesteryl margarate, as the ester of heptadecanoic acid (C17:0), fits within this homologous series. Its phase transitions from a solid crystal to various liquid crystal mesophases, and finally to an isotropic liquid, have been characterized to understand its thermodynamic properties. acs.org The physical state of cholesteryl esters at physiological temperatures may be a critical factor in their biological impact. nih.gov

The table below summarizes the key phase transitions for cholesteryl margarate (this compound) upon heating.

Phase Transition Temperatures of Cholesteryl Margarate
TransitionDescriptionTemperature (°C)
Crystal → SmecticMelting of the solid crystalline structure to a layered, ordered liquid crystal phase.80.5
Smectic → CholestericTransition from a layered liquid crystal to a chiral nematic liquid crystal phase.83.4
Cholesteric → Isotropic LiquidClearing point, where the liquid crystal phase melts into a uniform, disordered liquid.91.0

Relevance in Broader Experimental Models

The fundamental data gathered from in vitro thermal analysis of pure cholesteryl margarate serves as a basis for understanding its role in more complex systems that model biological conditions.

Lipoprotein Core Models: Cholesteryl esters and triglycerides form the neutral lipid core of plasma lipoproteins, such as low-density lipoprotein (LDL). nih.gov The composition and physical state of this core are believed to affect lipoprotein metabolism and atherogenicity. Researchers use mixtures of various cholesteryl esters, including saturated ones like cholesteryl margarate, to create in vitro models that mimic the composition of the LDL core. nih.gov Techniques like ¹³C Magic Angle Spinning NMR and DSC are used on these mixtures to determine the phase behavior and molecular structure, providing insight into how different esters co-crystallize or mix. nih.gov

Animal Models of Atherosclerosis: Mechanistic insights are further explored using animal models. For example, studies in rhesus monkeys fed atherogenic diets have shown that the composition of cholesteryl esters within their LDL particles changes, leading to an increase in saturated and monounsaturated fatty acid moieties. nih.gov This shift in composition directly alters the thermal properties of the LDL neutral lipid core, causing it to be more ordered at body temperature. This altered physical state is hypothesized to be linked to the increased atherogenicity of the lipoprotein particles, demonstrating a direct connection between the fundamental phase behavior of cholesteryl esters and a pathological outcome in an experimental model. nih.gov

Q & A

Q. What are the regulatory requirements for clinical trials investigating cholesterol margarate as a functional food in the EU and US?

  • Methodology : In the EU, comply with EFSA’s Article 13.5 claims (e.g., "reduces cholesterol absorption") by submitting clinical dossiers via the Nutrition and Health Claims Regulation. In the US, align with FDA’s GRAS notifications for novel ingredients. Trials must include ethics approvals for human dietary interventions, particularly when targeting at-risk populations (e.g., hypercholesterolemic patients) .

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Cholesteryl heptadecanoate

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